4-(1,3-Dihydro-isoindol-2-yl)-2-hydroxy-benzoic acid
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Overview
Description
4-(1,3-Dihydro-isoindol-2-yl)-2-hydroxy-benzoic acid is a chemical compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of an isoindoline ring fused to a benzoic acid moiety, with a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dihydro-isoindol-2-yl)-2-hydroxy-benzoic acid typically involves the condensation of isoindoline derivatives with salicylic acid derivatives. One common method involves the reaction of isoindoline-1,3-dione with salicylic acid in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dihydro-isoindol-2-yl)-2-hydroxy-benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the isoindoline ring can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-(1,3-Dihydro-isoindol-2-yl)-2-oxo-benzoic acid, while reduction of the carbonyl group can produce 4-(1,3-Dihydro-isoindol-2-yl)-2-hydroxy-benzyl alcohol .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(1,3-Dihydro-isoindol-2-yl)-2-hydroxy-benzoic acid involves its interaction with specific molecular targets. For example, its anticholinesterase activity is attributed to its ability to bind to the active site of acetylcholinesterase, thereby inhibiting the enzyme’s activity. This inhibition increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dihydro-isoindol-2-yl)-benzoic acid: Lacks the hydroxyl group on the benzene ring.
4-(1,3-Dihydro-isoindol-2-yl)-2-methoxy-benzoic acid: Contains a methoxy group instead of a hydroxyl group.
4-(1,3-Dihydro-isoindol-2-yl)-2-aminobenzoic acid: Contains an amino group instead of a hydroxyl group.
Uniqueness
The presence of the hydroxyl group in 4-(1,3-Dihydro-isoindol-2-yl)-2-hydroxy-benzoic acid imparts unique chemical properties, such as increased polarity and the ability to form hydrogen bonds. These properties can influence its reactivity and interactions with biological targets, making it distinct from its analogs .
Properties
IUPAC Name |
4-(1,3-dihydroisoindol-2-yl)-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14-7-12(5-6-13(14)15(18)19)16-8-10-3-1-2-4-11(10)9-16/h1-7,17H,8-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOUMKWDEKEKKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC(=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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